IHMT-IDH1-053 vs. Ivosidenib: Superior Biochemical Potency Against IDH1 R132H
In a biochemical assay, IHMT-IDH1-053 inhibits IDH1 R132H with an IC50 of 4.7 nM [1]. In contrast, Ivosidenib (AG-120) demonstrates an IC50 of 12 nM against the same mutant in a comparable enzymatic assay . This represents a 2.6-fold improvement in potency for IHMT-IDH1-053.
| Evidence Dimension | Biochemical IC50 for IDH1 R132H |
|---|---|
| Target Compound Data | IC50 = 4.7 nM |
| Comparator Or Baseline | Ivosidenib (AG-120): IC50 = 12 nM |
| Quantified Difference | 2.6-fold lower IC50 for IHMT-IDH1-053 |
| Conditions | Enzymatic assay measuring 2-HG production or NADPH consumption |
Why This Matters
For researchers requiring maximal target engagement at minimal concentrations, this enhanced potency can reduce off-target effects and improve assay signal-to-noise.
- [1] Liang Q, et al. Structure-based discovery of IHMT-IDH1-053 as a potent irreversible IDH1 mutant selective inhibitor. Eur J Med Chem. 2023;255:115411. View Source
